![molecular formula C21H14BrN3O5 B4346891 N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B4346891.png)
N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Overview
Description
N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that features a quinoline moiety, a furan ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting with a suitable aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Bromination: The quinoline ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Furan Ring Formation: The furan ring can be synthesized via a Paal-Knorr synthesis using a 1,4-dicarbonyl compound.
Coupling Reactions: The nitrophenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Amidation: Finally, the carboxamide group is formed by reacting the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or tin(II) chloride.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles through a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in the study of biological pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloroquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
- N-(5-fluoroquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
- N-(5-iodoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Uniqueness
N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
N-(5-bromoquinolin-8-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-15-8-9-16(20-14(15)4-3-11-23-20)24-21(26)19-10-7-13(30-19)12-29-18-6-2-1-5-17(18)25(27)28/h1-11H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTIQHXYFMEILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


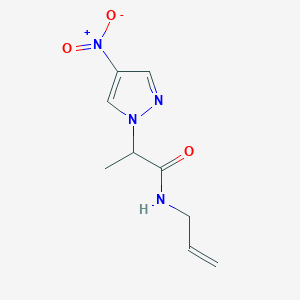
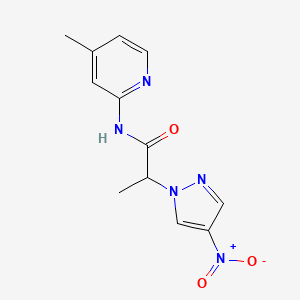
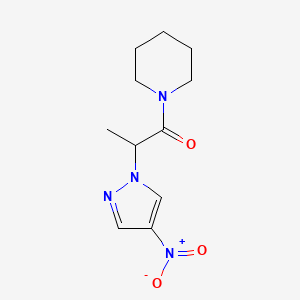
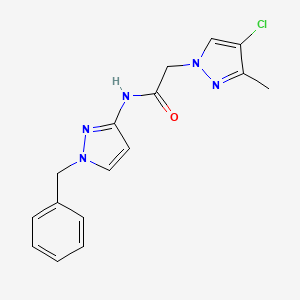
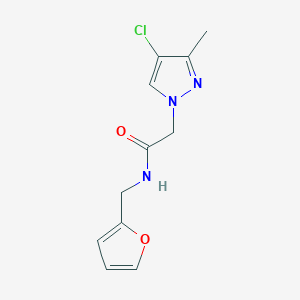
![3-(4-BROMO-1H-PYRAZOL-1-YL)-N-[2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANAMIDE](/img/structure/B4346844.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4346845.png)
![3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(5-BROMO-8-QUINOLYL)BENZAMIDE](/img/structure/B4346853.png)
![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE](/img/structure/B4346862.png)
![13-thiophen-2-yl-4-(2,2,2-trifluoroethyl)-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4346880.png)
![2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(2-FURYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4346895.png)
![2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4346896.png)
![2-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4346897.png)
![ethyl 3-{[2-(4,6-dimethyl-2-pyrimidinyl)hydrazino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4346904.png)
